5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid

Lipophilicity Drug Design ADME Prediction

Researchers developing selective kinase inhibitors require scaffolds with precise substitution patterns; generic analogs risk altered lipophilicity and off-target effects. This compound provides a sterically demanding 3-tert-butyl and meta-methylphenyl pyrazole core, enabling hydrophobic back-pocket occupancy and derivatization via the carboxylic acid handle. - Unique substitution pattern ensures consistent lipophilicity (XLogP3 = 3.3) and H-bond profile for reliable SAR studies. - High thermal stability (B.P. > 580°C) and low vapor pressure make it ideal for biophysical assays (ITC/SPR) and HPLC reference standards. - Carboxylic acid handle enables rapid conversion to amides, esters, or activated esters for targeted covalent inhibitor design or bioconjugation.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
CAS No. 5995-78-8
Cat. No. B12888318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid
CAS5995-78-8
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O
InChIInChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25)
InChIKeyHJCJHELMIWFHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid: Specifications & Chemical Class


This compound, 5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid (CAS 5995-78-8), is a pyrazole-5-aminopentanoic acid derivative with a molecular formula of C19H25N3O3 and a molecular weight of 343.4 g/mol . It features a sterically demanding 3-tert-butyl substituent and a 3-methylphenyl group on the pyrazole ring, connected via an amino linker to a 5-oxopentanoic acid chain. Its computed lipophilicity (XLogP3 = 3.3) and hydrogen bonding profile (2 donors, 4 acceptors) position it within the drug-like chemical space, making it a relevant scaffold in medicinal chemistry and chemical biology research [1].

5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid: Generic Substitution Risks


The specific substitution pattern on the pyrazole core of this compound—particularly the combination of a bulky 3-tert-butyl group and a meta-methylphenyl substituent—directly governs its physicochemical and potential biological profile. Even seemingly minor variations, such as shifting the methyl group to the para position or removing it entirely, can alter lipophilicity (ΔXLogP ~0.5–1.0 units), impact solubility, and disrupt key intramolecular interactions that influence target binding [1]. Generic substitution with under-characterized 'in-class' analogs therefore introduces significant risks of divergent pharmacokinetic behavior, off-target effects, or synthetic incompatibility, which cannot be assumed equivalent without rigorous head-to-head data .

5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid: Evidence vs. Analogs


Lipophilicity Gain from Meta-Methylphenyl Substitution

The meta-methyl substitution on the N1-phenyl ring elevates the compound's computed XLogP3 to 3.3, compared to an estimated 2.7 for the des-methyl analog (5-{[3-tert-butyl-1-(phenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid), based on the well-characterized difference between toluene and benzene (ΔlogP ≈ 0.6) [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [2].

Lipophilicity Drug Design ADME Prediction

3-Tert-Butyl Steric Bulk & Target Selectivity

The 3-tert-butyl substituent introduces significant steric bulk, increasing the number of rotatable bonds to 7 compared to only 5 in the 3-methyl analog (5-{[3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid) [1]. This increased rotational freedom, combined with the restricted conformations imposed by the tert-butyl group, can lead to distinct three-dimensional shapes that influence target recognition. Class-level SAR studies on pyrazole-based inhibitors show that tert-butyl substitution often improves selectivity for certain kinase pockets by filling a hydrophobic sub-pocket inaccessible to smaller alkyl groups [2].

Steric Effects Conformational Analysis Medicinal Chemistry

Thermal Stability & Low Volatility

The compound exhibits a high boiling point of 582.4°C at 760 mmHg and a flash point of 306°C, indicating substantial thermal stability and low volatility (vapor pressure < 10⁻¹³ mmHg at 25°C) . These properties reduce the risk of evaporative loss during storage and handling, a practical advantage over more volatile pyrazole derivatives with lower molecular weights. For procurement, this translates to longer shelf-life under standard storage conditions and simplified shipping requirements compared to low-boiling-point analogs [1].

Physicochemical Properties Safety Compound Management

Hydrogen Bonding Profile & Drug-Likeness

The compound contains exactly 2 hydrogen bond donors (both from the carboxylic acid and amino linker) and 4 hydrogen bond acceptors, aligning with Lipinski's Rule of Five parameters for oral bioavailability [1]. This balanced profile distinguishes it from more polar analogs, such as the 3-carbamoyl derivative (5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid), which carries an additional H-bond donor from the carboxamide and may suffer from reduced permeability [2]. Maintaining the donor/acceptor ratio within drug-like boundaries is critical for compounds intended for cellular or in vivo studies.

Drug-Likeness Physicochemical Properties Lead Optimization

5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid: Application Scenarios


Kinase Inhibitor Scaffold Design

The compound's high lipophilicity (XLogP3 = 3.3) and sterically demanding tert-butyl group make it a promising scaffold for designing ATP-competitive kinase inhibitors, where filling a hydrophobic back pocket is often required for selectivity . Researchers developing targeted covalent inhibitors can also leverage the carboxylic acid handle for further derivatization into amides, esters, or activated esters for bioconjugation.

Hydrophobic Interaction Probe for Chemical Biology

With its balanced H-bond donor/acceptor ratio (2/4) and rotatable bond count of 7, this compound can serve as a physicochemical probe to investigate the contribution of hydrophobic contacts and conformational entropy to protein-ligand binding thermodynamics [1]. Its thermal stability (B.P. > 580°C) ensures stability during biophysical assays such as ITC or SPR that may require incubation at elevated temperatures.

HPLC & LC-MS Reference Standard

The well-defined physicochemical properties—including a high boiling point (582.4°C) and low vapor pressure—make this compound an excellent candidate for use as a reference standard in HPLC and LC-MS method development . Its distinct mass (343.4 g/mol) and UV chromophore (pyrazole ring) facilitate sensitive detection, while its stability minimizes degradation during sample preparation.

Library Enrichment for Chemical Diversity

The unique combination of a tert-butyl group and meta-methylphenyl substituent on the pyrazole core adds chemical diversity to commercial screening libraries, filling gaps in sterically demanding, lipophilic regions of chemical space [1]. Procurement teams seeking to broaden the property distribution of their compound collections should prioritize this scaffold over less substituted pyrazole derivatives.

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